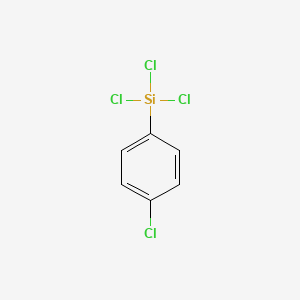
Silane, trichloro(4-chlorophenyl)-
Cat. No. B1585543
Key on ui cas rn:
825-94-5
M. Wt: 246 g/mol
InChI Key: ABADVTXFGWCNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03987009
Procedure details


The Grignard reagent solution prepared, under nitrogen, from 1-bromo-4-chlorobenzene (38.3 g, 0.2 mol) and magnesium (4.867 g, 0.2 g atom) in 300 ml anhydrous diethyl ether, is filtered through a glass filter-stick by nitrogen pressure into a graduated feed-funnel, from which it is fed during 21/4 hours into a stirred solution of redistilled silicon tetrachloride (102 g, 0.6 mol) in 200 ml of dry ether. The solution is heated at reflux temperature an additional 2 hours, then cooled and filtered under nitrogen. If not protected from the air, the solution turns red and reduced yields are obtained. The ether and excess silicon chloride is concentrated in vacuum and the residue distilled in vacuum under nitrogen. 4-Chlorophenyl trichlorosilane (17 g, 35 percent yield), b.p. 84°-85° C/3.4 mm, nD27.5 1.5400, and bis(4-chlorophenyl) dichlorosilane (6.2 g, 20 percent yield), b.p. 146°-150° C/0.4 mm, m.p. 60°-61° C are obtained.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Mg].[Si:10]([Cl:14])([Cl:13])([Cl:12])[Cl:11]>C(OCC)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([Si:10]([Cl:13])([Cl:12])[Cl:11])=[CH:3][CH:4]=1.[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([Si:10]([C:2]2[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=2)([Cl:14])[Cl:11])=[CH:3][CH:4]=1
|
Inputs


Step One
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
38.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
4.867 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
102 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered through a glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter-stick by nitrogen pressure into a graduated feed-funnel, from which it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature an additional 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reduced yields
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ether and excess silicon chloride is concentrated in vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled in vacuum under nitrogen
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 35% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.2 g | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
